molecular formula C11H16FN B13247880 N-(butan-2-yl)-3-fluoro-2-methylaniline

N-(butan-2-yl)-3-fluoro-2-methylaniline

Cat. No.: B13247880
M. Wt: 181.25 g/mol
InChI Key: XHRCGRBTKMSFCO-UHFFFAOYSA-N
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Description

N-(butan-2-yl)-3-fluoro-2-methylaniline is an organic compound characterized by the presence of a butan-2-yl group, a fluoro group, and a methylaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(butan-2-yl)-3-fluoro-2-methylaniline typically involves the reaction of 3-fluoro-2-methylaniline with butan-2-yl halides under basic conditions. The reaction is carried out in the presence of a suitable base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity by employing continuous flow reactors and advanced purification techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(butan-2-yl)-3-fluoro-2-methylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce amine derivatives.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various substituted aniline derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.

Major Products Formed

    Oxidation: Quinones or other oxidized products.

    Reduction: Amine derivatives.

    Substitution: Substituted aniline derivatives.

Scientific Research Applications

N-(butan-2-yl)-3-fluoro-2-methylaniline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(butan-2-yl)-3-fluoro-2-methylaniline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(butan-2-yl)-3-chloro-2-methylaniline
  • N-(butan-2-yl)-3-bromo-2-methylaniline
  • N-(butan-2-yl)-3-iodo-2-methylaniline

Uniqueness

N-(butan-2-yl)-3-fluoro-2-methylaniline is unique due to the presence of the fluoro group, which imparts distinct chemical and physical properties compared to its chloro, bromo, and iodo analogs. The fluoro group can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H16FN

Molecular Weight

181.25 g/mol

IUPAC Name

N-butan-2-yl-3-fluoro-2-methylaniline

InChI

InChI=1S/C11H16FN/c1-4-8(2)13-11-7-5-6-10(12)9(11)3/h5-8,13H,4H2,1-3H3

InChI Key

XHRCGRBTKMSFCO-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC1=C(C(=CC=C1)F)C

Origin of Product

United States

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